5,6-Dichloropyrimidine-4-carboxylic acid

Descripción general

Descripción

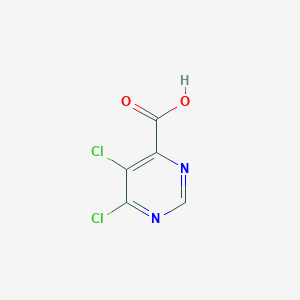

5,6-Dichloropyrimidine-4-carboxylic acid: is a heterocyclic aromatic compound with the molecular formula C5H2Cl2N2O2 and a molecular weight of 192.99 g/mol . It is characterized by the presence of two chlorine atoms at positions 5 and 6 on the pyrimidine ring and a carboxylic acid group at position 4. This compound is a derivative of pyrimidine, which is a fundamental structure in many biologically active molecules, including nucleotides and vitamins.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichloropyrimidine-4-carboxylic acid typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 4,6-dihydroxypyrimidine with phosphorus oxychloride (POCl3) in the presence of a solvent like dichloromethane (DCM) . The reaction is carried out under nitrogen atmosphere at low temperatures (5-10°C) and then gradually warmed to room temperature. The product is then purified through filtration and washing with DCM.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Análisis De Reacciones Químicas

Types of Reactions: 5,6-Dichloropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a carboxylate ion under appropriate conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like or in the presence of a base (e.g., ) can facilitate substitution reactions.

Oxidation: Oxidizing agents such as can be used to oxidize the carboxylic acid group.

Reduction: Reducing agents like can reduce the carboxylic acid group to an alcohol.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, products like or can be formed.

Oxidation Products: The carboxylic acid group can be converted to a carboxylate ion.

Reduction Products: The carboxylic acid group can be reduced to an alcohol.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

5,6-Dichloropyrimidine-4-carboxylic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting inflammatory and infectious diseases. Its derivatives have been studied for their potential anti-inflammatory properties.

Case Study: Anti-Inflammatory Activity

A study investigated several pyrimidine derivatives, including those derived from this compound, for their inhibitory effects on COX enzymes. The results indicated that certain derivatives exhibited significant anti-inflammatory activity, with IC50 values comparable to established drugs like celecoxib and diclofenac .

| Compound | IC50 (μM) | Comparison Drug | IC50 (μM) |

|---|---|---|---|

| 5 | 0.04 ± 0.09 | Celecoxib | 0.04 ± 0.01 |

| 6 | 0.04 ± 0.02 | Diclofenac | 0.04 ± 0.01 |

Synthesis of Anticonvulsant Agents

Research has demonstrated the utility of this compound in synthesizing anticonvulsant agents. For instance, derivatives synthesized from this compound have shown potent activity against maximal electroshock-induced seizures in animal models .

Case Study: Anticonvulsant Activity

In a specific study, various derivatives were tested for their anticonvulsant properties, revealing that certain compounds derived from this compound exhibited significant efficacy against seizures.

Agricultural Applications

In addition to its pharmaceutical uses, this compound has applications in agriculture as a precursor for herbicides and fungicides. Its derivatives are being explored for their effectiveness in controlling plant diseases.

Case Study: Herbicidal Properties

Patents have documented the use of pyrimidinecarboxylic acids as herbicides, indicating their potential for agricultural applications . These compounds are synthesized to enhance their efficacy in pest control.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationships of compounds derived from this compound is crucial for optimizing their biological activity. SAR studies have revealed how modifications to the molecular structure can enhance pharmacological properties.

Data Table: SAR Findings

The following table summarizes key findings from SAR studies involving pyrimidine derivatives:

Mecanismo De Acción

The mechanism of action of 5,6-Dichloropyrimidine-4-carboxylic acid is primarily related to its ability to interact with biological macromolecules. The chlorine atoms and carboxylic acid group can form hydrogen bonds and electrostatic interactions with target proteins and enzymes. These interactions can modulate the activity of enzymes involved in key biological pathways, leading to therapeutic effects .

Comparación Con Compuestos Similares

- 4,6-Dichloropyrimidine-5-carboxylic acid

- 5-Amino-4,6-dichloropyrimidine

- 4,6-Dichloropyrimidine-5-carboxaldehyde

Comparison: 5,6-Dichloropyrimidine-4-carboxylic acid is unique due to the specific positioning of the chlorine atoms and the carboxylic acid group. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, the presence of the carboxylic acid group at position 4 allows for specific interactions with biological targets that are not possible with other derivatives .

Actividad Biológica

5,6-Dichloropyrimidine-4-carboxylic acid is a heterocyclic compound with significant biological activity, making it a subject of interest in pharmaceutical research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 192.99 g/mol. It is characterized by a pyrimidine ring substituted at the 5 and 6 positions with chlorine atoms and a carboxylic acid group at the 4 position. The compound is typically a white solid and exhibits limited solubility in water, which can influence its bioavailability in pharmaceutical applications.

This compound acts primarily through interactions with various biological macromolecules, including proteins and nucleic acids. Its structural similarity to natural nucleotides allows it to engage in nucleophilic aromatic substitution reactions, which can modulate enzyme activities and receptor functions.

Target Interactions

- Enzymatic Inhibition : The compound has been shown to inhibit specific enzymes involved in lipid metabolism, such as NAPE-PLD (N-acyl phosphatidylethanolamine-specific phospholipase D), which plays a role in endocannabinoid signaling pathways .

- Antimicrobial Activity : Derivatives of this compound have demonstrated effectiveness against various bacterial strains, suggesting potential applications as antimicrobial agents.

Biological Activities

The biological activities associated with this compound include:

- Antiviral Properties : Certain studies indicate that derivatives may exhibit antiviral activity, although specific mechanisms remain to be fully elucidated.

- Anticancer Effects : Research has shown that compounds related to this compound can inhibit cancer cell proliferation. For instance, one study reported IC50 values ranging from 0.87 to 12.91 μM against MCF-7 breast cancer cells .

Table 1: Summary of Biological Activities

Specific Findings

- Inhibition of NAPE-PLD : A study focused on the structure–activity relationship (SAR) of pyrimidine derivatives found that modifications to the base structure could significantly enhance inhibitory potency against NAPE-PLD. The most potent compound demonstrated an IC50 value of 72 nM .

- Anticancer Activity : Another study highlighted that certain derivatives exhibited better growth inhibition than the standard chemotherapeutic agent 5-Fluorouracil (5-FU), with significant increases in apoptotic markers such as caspase levels in treated cancer cells .

Propiedades

IUPAC Name |

5,6-dichloropyrimidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N2O2/c6-2-3(5(10)11)8-1-9-4(2)7/h1H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEATVPFVKDQTSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40743348 | |

| Record name | 5,6-Dichloropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914916-97-5 | |

| Record name | 5,6-Dichloropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.